N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a chromene moiety
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminoantipyrine with benzoylisothiocyanate in the presence of a suitable solvent like acetone. The reaction mixture is heated and stirred to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Condensation: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide include:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-carbamothioylbenzamide: This compound shares a similar pyrazole structure but differs in the substituents attached to the pyrazole ring.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-methoxy-5-methylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide: This compound has a similar core structure but includes additional functional groups that may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-13-10-11-17-18(27)12-19(30-21(17)14(13)2)22(28)24-20-15(3)25(4)26(23(20)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28) |
InChI Key |
JTFLVSPFPDGCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C |
Origin of Product |
United States |
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